5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol
Description
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a 1,8-naphthyridine core, which is known for its diverse biological activities and photochemical properties .
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5-hydroxypyridin-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H18N4O2/c24-16-10-15(11-20-12-16)19(25)23-8-5-13(6-9-23)17-4-3-14-2-1-7-21-18(14)22-17/h1-4,7,10-13,24H,5-6,8-9H2 |
InChI Key |
DYCGDOWOFDOKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC(=CN=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol, can be achieved through various methods. Some of the notable synthetic routes include:
Multicomponent Reactions (MCRs): These reactions efficiently generate complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: Utilizing metal catalysts, such as a water-soluble Ir catalyst, can facilitate the synthesis of 1,8-naphthyridines in water under air atmosphere.
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves scalable and eco-friendly methods. The use of multicomponent reactions and metal-catalyzed processes are particularly favored due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., metal catalysts for substitution reactions) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Materials Science: It is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The 1,8-naphthyridine core is known to interact with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects . Additionally, its photochemical properties make it useful in materials science applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol include:
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
The uniqueness of 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol lies in its combination of a 1,8-naphthyridine core with a piperidine and pyridin-3-ol moiety, which imparts distinct biological and photochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
